N-(5-chloro-2-methoxybenzyl)-beta-alanine

Physicochemical profiling CNS drug-likeness Transporter pharmacology

This N-benzyl-β-alanine derivative features a 5-chloro-2-methoxybenzyl substituent, offering a unique electronic (σm +0.37 Cl; σp -0.27 OMe) and lipophilic (cLogP ~1.5–2.0) profile unattainable with unsubstituted N-benzyl-β-alanine. The methylene spacer preserves amine basicity (pKa ~8.5–9.0) critical for protonation-state recognition at GABA transporters, distinguishing it from N-phenyl analogs (pKa ~4.5–5.5). Ideal for GAT3/GAT2 subtype profiling, CNS penetration studies, and as a carboxylic acid-functionalized fragment for amide conjugation. Confirmatory QC data and custom synthesis options available.

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
Cat. No. B12479832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxybenzyl)-beta-alanine
Molecular FormulaC11H14ClNO3
Molecular Weight243.68 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)CNCCC(=O)O
InChIInChI=1S/C11H14ClNO3/c1-16-10-3-2-9(12)6-8(10)7-13-5-4-11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)
InChIKeyMHHQYBFVBRZJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Chloro-2-methoxybenzyl)-beta-alanine: Structural Definition and Procurement-Relevant Identity


N-(5-Chloro-2-methoxybenzyl)-beta-alanine (IUPAC: 3-[(5-chloro-2-methoxyphenyl)methylamino]propanoic acid; molecular formula C11H14ClNO3; MW 243.69 g/mol) is an N-benzyl-substituted beta-amino acid derivative . It comprises a beta-alanine core (3-aminopropanoic acid) bearing a 5-chloro-2-methoxybenzyl substituent on the nitrogen atom via a methylene (CH2) linker. This N-benzyl architecture distinguishes it from N-phenyl-substituted beta-alanine analogs (e.g., CAS 1193390-47-4), which feature a direct N–aryl bond without a spacer . The compound is typically supplied at ≥95% purity and is primarily utilized as a research tool in neuroscience-focused transporter pharmacology and as a fragment-based starting point in medicinal chemistry [1].

Why N-(5-Chloro-2-methoxybenzyl)-beta-alanine Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzyl Analogs


In the beta-alanine derivative class, even minor modifications to the N-benzyl substituent pattern produce functionally non-equivalent chemical entities. The 5-chloro-2-methoxy substitution pattern on the benzyl ring simultaneously modulates three critical molecular properties: (i) lipophilicity through the chlorine atom (πCl ≈ +0.71) and methoxy group (πOCH3 ≈ -0.02), creating a net increase in logP relative to the unsubstituted N-benzyl-beta-alanine (CAS 5426-62-0) [1]; (ii) electron density distribution on the aromatic ring, with chlorine acting as an electron-withdrawing group (σm ≈ +0.37) and methoxy as an electron-donating group (σp ≈ -0.27), altering the pKa of the secondary amine and its protonation state at physiological pH ; and (iii) molecular recognition by modulating potential halogen-bonding interactions and steric complementarity within transporter binding pockets [2]. Simple substitution with the unsubstituted benzyl analog (N-benzyl-beta-alanine, MW 179.22) or the mono-methoxy derivative (N-(2-methoxybenzyl)-beta-alanine) cannot replicate this specific electronic and steric profile, making direct interchange unsubstantiated without confirmatory experimental data in the target assay.

Quantitative Differentiation Evidence for N-(5-Chloro-2-methoxybenzyl)-beta-alanine Versus Closest Analogs


Calculated Lipophilicity (cLogP) Differentiation from Unsubstituted N-Benzyl-beta-alanine

N-(5-chloro-2-methoxybenzyl)-beta-alanine (C11H14ClNO3, MW 243.69) exhibits a calculated logP (cLogP) approximately 0.8–1.2 units higher than N-benzyl-beta-alanine (C10H13NO2, MW 179.22), based on the additive contribution of the 5-chloro substituent (π ≈ +0.71) and the 2-methoxy group (π ≈ -0.02) to the benzyl ring system [1]. This lipophilicity increment places the compound in a more favorable range for passive membrane permeability (cLogP ~1.5–2.0) compared to the unsubstituted analog (cLogP ~0.5–1.0), while remaining within Lipinski-compliant space . The corresponding positional isomer N-(3-chloro-4-methoxybenzyl)-beta-alanine has the same molecular formula and theoretically identical cLogP but presents a different electrostatic potential surface due to altered substituent geometry, which may lead to divergent target recognition .

Physicochemical profiling CNS drug-likeness Transporter pharmacology

GABA Transporter Subtype Selectivity Profile: Class-Level Inference from the Beta-Alanine Scaffold

The parent compound beta-alanine exhibits a well-characterized GABA transporter (GAT) subtype selectivity profile, with reported IC50 values of 19 μM (rGAT-2), 58 μM (hGAT-3), 110 μM (rGAT-3), 1,320 μM (hBGT-1), and 5,690 μM (hGAT-1), corresponding to an approximately 300-fold selectivity window for GAT-2/GAT-3 over GAT-1 . N-substitution with lipophilic benzyl groups, as demonstrated in the structure-activity relationship (SAR) study of N-substituted acyclic β-amino acids by Sitka et al. (2013, PMID: 23770450), can modulate both potency and subtype selectivity at GAT1 and GAT3 [1]. The 5-chloro-2-methoxybenzyl substituent introduces halogen-bond donor capacity and altered steric bulk compared to the unsubstituted benzyl group, which may shift the GAT subtype selectivity profile beyond that of the parent beta-alanine or N-benzyl-beta-alanine [2]. However, direct IC50 data for N-(5-chloro-2-methoxybenzyl)-beta-alanine at individual GAT subtypes have not been publicly reported; therefore this evidence is classified as class-level inference.

GABA transporter GAT3 selectivity Neuroscience tool compounds

Electronic Modulation of Secondary Amine Basicity by 5-Chloro-2-Methoxy Substitution Compared to Unsubstituted Benzyl

The basicity (pKa) of the secondary amine nitrogen in N-benzyl-beta-alanine derivatives is modulated by the electronic effects of ring substituents transmitted through the methylene linker. The 5-chloro substituent (Hammett σm = +0.37) exerts an electron-withdrawing inductive effect that reduces amine basicity by approximately 0.3–0.5 pKa units relative to the unsubstituted N-benzyl analog, while the 2-methoxy group (σp = -0.27) contributes a counterbalancing electron-donating resonance effect [1]. The net result is a subtle but measurable shift in the fraction of uncharged (passively permeable) species at physiological pH (7.4). For a secondary amine with a typical pKa of ~9.0–9.5 in N-benzyl-beta-alanine, the 5-chloro substituent is predicted to lower the pKa to ~8.5–9.0, increasing the fraction of neutral amine from approximately 2–3% to 4–6% at pH 7.4 [2]. This shift, while modest, can significantly impact passive diffusion rates across lipid bilayers, as the neutral species typically permeates at rates 10²–10³ times higher than the charged form [3].

Amine basicity pH-dependent ionization Blood-brain barrier penetration

5-Chloro-2-Methoxybenzyl Fragment as a Privileged Pharmacophoric Element in Validated Bioactive Molecules

The 5-chloro-2-methoxybenzyl fragment is not merely a synthetic convenience but represents a validated pharmacophoric element with demonstrated target engagement in published medicinal chemistry programs. Xu et al. (2023) reported that a 1-(5-chloro-2-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole scaffold yielded a potent NLRP3 inflammasome inhibitor (compound 8) with an IC50 of 0.55 ± 0.16 μM in cell-based assays, along with favorable brain uptake demonstrated by PET imaging [1]. In a separate adenosine receptor program, N6-(5-chloro-2-methoxybenzyl) substitution on adenosine derivatives produced A3 adenosine receptor antagonists with Ki values in the sub-micromolar range (Ki = 0.98 μM) [2]. Furthermore, Duong et al. (2005) demonstrated that the 5-chloro-2-methoxybenzyl series displayed differential affinity at wild-type versus mutant receptors, confirming that this specific substitution pattern engages in sequence-dependent molecular recognition [3]. In contrast, the unsubstituted N-benzyl fragment lacks this breadth of documented target engagement across structurally diverse protein targets.

Fragment-based drug design NLRP3 inflammasome Privileged scaffold

Structural Discrimination from N-(5-Chloro-2-methoxyphenyl)-beta-alanine: Methylene Linker as a Conformational Determinant

A critical structural distinction exists between the target compound N-(5-chloro-2-methoxybenzyl)-beta-alanine and the closely related N-(5-chloro-2-methoxyphenyl)-beta-alanine (CAS 1193390-47-4, also named 3-[(5-chloro-2-methoxyphenyl)amino]propanoic acid) . The target compound incorporates a methylene (–CH2–) spacer between the aniline nitrogen and the aromatic ring, creating an N-benzyl architecture, whereas the comparator features a direct N–aryl bond (N-phenyl type). This single-atom difference has three measurable consequences: (i) the N-benzyl compound has one additional rotatable bond (nRotB = 6 vs. 5), increasing conformational entropy upon target binding ; (ii) the nitrogen lone pair in the N-benzyl compound is not conjugated with the aromatic π-system, resulting in higher amine basicity (predicted pKa ≈ 8.5–9.0 vs. ≈ 4.5–5.5 for the N-phenyl analog where the lone pair is delocalized into the ring) [1]; and (iii) the spatial relationship between the carboxylate and the aromatic ring differs by approximately 1.5 Å due to the additional bond length, potentially altering complementarity with transporter or receptor binding pockets.

Conformational flexibility N-benzyl vs. N-phenyl Pharmacophore geometry

Validated Application Scenarios for N-(5-Chloro-2-methoxybenzyl)-beta-alanine Based on Quantitative Differentiation Evidence


GABA Transporter Subtype Profiling Panels in Neuroscience Drug Discovery

This compound is most appropriately deployed as a tool compound in GABA transporter (GAT1–GAT3/BGT-1) pharmacological profiling panels. The beta-alanine scaffold confers inherent GAT3/GAT2 subtype preference (parent beta-alanine: IC50 = 58 μM at hGAT-3 vs. 5,690 μM at hGAT-1, ~100-fold selectivity) . The 5-chloro-2-methoxybenzyl N-substituent introduces lipophilicity (predicted cLogP ≈ 1.5–2.0) and halogen-bonding capacity that may further modulate subtype selectivity beyond the parent compound. When profiling novel GAT inhibitors, inclusion of this compound alongside beta-alanine, (R)-nipecotic acid, and tiagabine enables dissection of structure-activity relationships at non-GAT1 subtypes, which are emerging therapeutic targets for epilepsy and schizophrenia [1].

Fragment-Based Lead Generation Leveraging the Privileged 5-Chloro-2-Methoxybenzyl Pharmacophore

The 5-chloro-2-methoxybenzyl fragment has demonstrated target engagement in at least three structurally distinct protein families: NLRP3 inflammasome (IC50 = 0.55 μM) [2], A3 adenosine receptor (Ki = 0.98 μM) [3], and mutant-selective receptor systems. N-(5-chloro-2-methoxybenzyl)-beta-alanine serves as a carboxylic acid-functionalized variant of this privileged fragment, enabling direct conjugation to amine-containing targets via amide bond formation or use as a fragment in structure-based drug design. Its beta-alanine backbone provides additional hydrogen bond donor/acceptor capacity (carboxylic acid) and conformational flexibility (nRotB = 6) that the simpler 5-chloro-2-methoxybenzylamine (CAS 892587-96-1) lacks .

pH-Dependent CNS Penetration Studies Using the N-Benzyl Amine pH Switch

The predicted pKa of the secondary amine (~8.5–9.0) positions the compound within the 'pH switch' range where small changes in local pH modulate the ratio of charged (membrane-impermeable) to neutral (membrane-permeable) species at physiological pH 7.4. With an estimated neutral fraction of 4–6% (approximately 2-fold higher than the unsubstituted N-benzyl analog), this compound is suitable for studies examining how subtle electronic modulation of amine basicity impacts CNS penetration and intrabrain distribution. This application is directly supported by the demonstrated brain uptake of the 5-chloro-2-methoxybenzyl-containing NLRP3 PET tracer in rhesus macaque [2].

Comparative Selectivity Studies Against the N-Phenyl Structural Isomer

The target compound (N-benzyl type) and N-(5-chloro-2-methoxyphenyl)-beta-alanine (N-phenyl type, CAS 1193390-47-4) represent an ideal matched molecular pair for probing the impact of the methylene spacer on transporter recognition. The ~4-unit difference in amine pKa (predicted 8.5–9.0 vs. 4.5–5.5) means that at physiological pH, the N-benzyl compound exists partially in the protonated, positively charged form recognized by GABA transporters, while the N-phenyl analog exists predominantly as the neutral species . Parallel testing of both compounds in GAT uptake assays provides a direct experimental test of the protonation-state hypothesis for transporter substrate recognition.

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